molecular formula C17H38O7Si2 B3107746 3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane CAS No. 1621184-20-0

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane

Cat. No.: B3107746
CAS No.: 1621184-20-0
M. Wt: 410.6 g/mol
InChI Key: VPUZJJHNXYCYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane is a bifunctional organosilane compound. It features an epoxy group and multiple ethoxy groups, making it highly reactive and versatile in various applications. The epoxy group can react with a variety of substrates, while the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane typically involves the reaction of glycidol with a silane compound. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Glycidol} + \text{Silane} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle organosilane compounds. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane undergoes various types of chemical reactions, including:

    Hydrolysis: The ethoxy groups hydrolyze in the presence of water to form silanol groups.

    Condensation: The silanol groups can condense to form siloxane bonds.

    Epoxy Reactions: The epoxy group can react with amines, alcohols, thiols, and acids.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Catalysts such as acids or bases.

    Epoxy Reactions: Amines, alcohols, thiols, and acids under mild to moderate conditions.

Major Products Formed

    Hydrolysis and Condensation: Siloxane networks.

    Epoxy Reactions: Various epoxy adducts depending on the reactants used.

Scientific Research Applications

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The compound exerts its effects through the reactivity of its epoxy and silane groups. The epoxy group can form covalent bonds with nucleophiles, while the silane groups can hydrolyze and condense to form stable siloxane networks. These reactions enable the compound to act as a coupling agent, enhancing the adhesion between different materials and improving the mechanical properties of composites .

Comparison with Similar Compounds

Similar Compounds

  • (3-Glycidyloxypropyl)trimethoxysilane
  • 3-Glycidoxypropyldimethoxymethylsilane

Comparison

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane is unique due to its combination of epoxy and multiple ethoxy groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers enhanced versatility in forming siloxane networks and reacting with various substrates .

Properties

IUPAC Name

diethoxy-[3-(oxiran-2-ylmethoxy)propyl]-(triethoxysilylmethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O7Si2/c1-6-20-25(21-7-2,13-11-12-18-14-17-15-19-17)16-26(22-8-3,23-9-4)24-10-5/h17H,6-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUZJJHNXYCYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOCC1CO1)(C[Si](OCC)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O7Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane
Reactant of Route 2
Reactant of Route 2
3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane
Reactant of Route 3
Reactant of Route 3
3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane
Reactant of Route 4
Reactant of Route 4
3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane
Reactant of Route 5
Reactant of Route 5
3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane
Reactant of Route 6
Reactant of Route 6
3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.